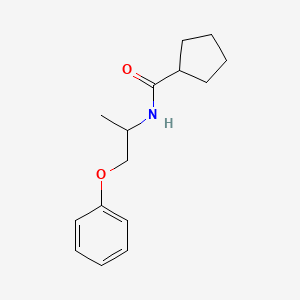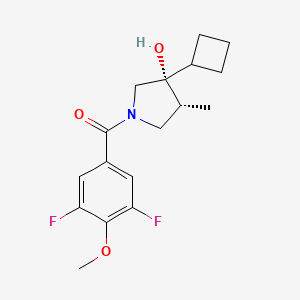
N-(1-methyl-2-phenoxyethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N-(1-methyl-2-phenoxyethyl)cyclopentanecarboxamide involves multiple steps, including reactions with phenoxymethyloxiranes and secondary amines to produce new derivatives. For example, the reaction of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide with phenoxymethyloxiranes has been explored to afford new propanediol derivatives (Aghekyan et al., 2015).
Molecular Structure Analysis
The molecular structure of cyclopentanecarboxamide derivatives has been characterized using various analytical techniques, including IR, 1H NMR, and X-ray crystal structure determination. These analyses reveal the crystal structures and help understand the molecular conformation and stabilization mechanisms through intermolecular interactions (Zhao et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving cyclopentanecarboxamide derivatives can lead to a range of products depending on the reactants and conditions. For example, the aminolysis of bromoethylester of cyclopentano-phosphatidic acid with monomethylamine demonstrated extensive reaction pathways, leading to various products (Pajouhesh & Hancock, 1984).
Physical Properties Analysis
The physical properties, including solubility and thermal stability, of polyamides based on cyclopentanecarboxamide derivatives have been studied, showing that these compounds can form transparent, flexible, and tough films with good solubility in polar organic solvents. Their glass transition temperatures and thermal degradation profiles have been thoroughly characterized (Yang et al., 1999).
Scientific Research Applications
Catalysis and Chemical Synthesis
Research has highlighted the development of catalysts for selective hydrogenation processes, where compounds similar to N-(1-methyl-2-phenoxyethyl)cyclopentanecarboxamide could potentially serve as intermediates or targets for synthesis. For instance, Pd nanoparticles supported on mesoporous graphitic carbon nitride have been shown to promote the selective formation of cyclohexanone from phenol under mild conditions, highlighting the role of innovative catalysts in organic synthesis (Wang et al., 2011).
Pharmaceutical Research
In the realm of pharmaceuticals, cyclosporin A analogues have been synthesized to explore the essential components of its antimitogenic activity. This research provides a framework for understanding how modifications to specific positions within a molecule can drastically alter its biological activity, which could be relevant for designing analogues of N-(1-methyl-2-phenoxyethyl)cyclopentanecarboxamide with desired properties (Rich et al., 1986).
Environmental and Analytical Chemistry
The detection, analysis, and removal of organic micropollutants from water sources have been a focus of recent studies. This area of research emphasizes the importance of understanding the chemical properties and reactivities of compounds like N-(1-methyl-2-phenoxyethyl)cyclopentanecarboxamide for environmental monitoring and remediation efforts (Barbosa et al., 2016).
properties
IUPAC Name |
N-(1-phenoxypropan-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(11-18-14-9-3-2-4-10-14)16-15(17)13-7-5-6-8-13/h2-4,9-10,12-13H,5-8,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAGSNYFJJHMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-phenoxyethyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)
![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)
![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)

![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)
![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)
![5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)
![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)
![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)
![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)


![N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)
